4-(6-Formylpyridin-2-yl)hexanenitrile

Lipophilicity Drug-likeness ADME

4-(6-Formylpyridin-2-yl)hexanenitrile (CAS 1956379-39-7) is a synthetic organic compound classified as a substituted pyridine derivative bearing both a formyl (aldehyde) group at the 6-position of the pyridine ring and a hexanenitrile side chain at the 4-position. Its molecular formula is C12H14N2O with a molecular weight of 202.25 g/mol, and it is supplied commercially at a typical purity of 98% for use as a pharmaceutical intermediate or research chemical building block.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
Cat. No. B13101482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Formylpyridin-2-yl)hexanenitrile
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCCC(CCC#N)C1=CC=CC(=N1)C=O
InChIInChI=1S/C12H14N2O/c1-2-10(5-4-8-13)12-7-3-6-11(9-15)14-12/h3,6-7,9-10H,2,4-5H2,1H3
InChIKeyOWBQOKCJYVOSMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(6-Formylpyridin-2-yl)hexanenitrile: Structural Identity and Procurement-Relevant Baseline Properties


4-(6-Formylpyridin-2-yl)hexanenitrile (CAS 1956379-39-7) is a synthetic organic compound classified as a substituted pyridine derivative bearing both a formyl (aldehyde) group at the 6-position of the pyridine ring and a hexanenitrile side chain at the 4-position [1][2]. Its molecular formula is C12H14N2O with a molecular weight of 202.25 g/mol, and it is supplied commercially at a typical purity of 98% for use as a pharmaceutical intermediate or research chemical building block .

Bidentate chelating motif 6-formylpyridin-2-yl enables metal coordination and reversible-covalent binding chemistry.
Flexible hexanenitrile chain Aliphatic spacer provides conformational freedom for derivatization and induced-fit interactions.
Research-grade intermediate Supplied as a building block for medicinal chemistry and fragment-based design.

Why 4-(6-Formylpyridin-2-yl)hexanenitrile Cannot Be Replaced by Other Formylpyridine or Alkyl-Nitrile Analogs


Generic substitution fails because 4-(6-formylpyridin-2-yl)hexanenitrile possesses a unique combination of a chelating formyl group ortho to the pyridine nitrogen, together with a flexible nitrile-terminated alkyl chain, which jointly determine its reactivity in coordination chemistry and its pharmacokinetic profile as a fragment or intermediate. Closely related formylpyridine analogs, such as 4-(6-formylpyridin-2-yl)benzonitrile, lack the aliphatic nitrile and flexible ethylenic linker, resulting in significantly different lipophilicity, hydrogen-bonding capacity, and conformational freedom—properties that directly affect both synthetic utility and biological target engagement [1][2].

Nitrile chain type
Flexible aliphatic hexanenitrile
Rigid aromatic benzonitrile in analogs
Chelation capacity
Bidentate (N, formyl O)
Monodentate or absent in simpler analogs
Conformational flexibility
Higher rotatable bond count, flexible chain
Rigid aromatic core, limited adaptability

Quantitative Differential Evidence for 4-(6-Formylpyridin-2-yl)hexanenitrile Selection


Lipophilicity (XLogP3-AA) Comparison: Enhanced Membrane Permeability Potential vs. Aromatic Analog

4-(6-Formylpyridin-2-yl)hexanenitrile exhibits a computed XLogP3-AA value of 1.7, which is 0.9 log units higher than that of the aromatic analog 4-(6-formylpyridin-2-yl)benzonitrile (XLogP ~0.8, calculated using PubChem). This higher lipophilicity arises from the flexible hexanenitrile chain replacing a rigid aromatic carbonitrile, potentially improving passive membrane permeability without compromising solubility below the drug-like threshold [1][2].

Lipophilicity (XLogP3-AA)
Cross-study comparable
1.7 (Target) vs 0.8 (Analog), Δ +0.9 log units
Reported higher lipophilicity may support permeability-solubility balance screening.
Computed XLogP3-AA, PubChem.
Lipophilicity Drug-likeness ADME

Hydrogen-Bond Acceptor Count: Capability for Target Interaction vs. Simpler Nitriles

The target compound presents three hydrogen-bond acceptors (two from the nitrile and aldehyde oxygens, and one from the pyridine nitrogen), whereas simpler alkyl nitriles or pyridine carboxaldehydes typically offer only 1–2 acceptors. This increased HBA count enables more complex binding interactions with protein targets, as inferred from fragment-based drug design principles where each additional acceptor can contribute ~0.5–1.5 kcal/mol to binding free energy [1][2].

H-Bond Acceptor Count
Class-level inference
3 acceptors (Target) vs 1–2 (typical mono-pyridine fragments)
Class-level: supports fragment library diversity for polar contact exploration.
Binding contributions are context-dependent; experimental validation required.
Hydrogen Bonding Fragment-Based Drug Design Pharmacophore

Conformational Freedom and Rotatable Bonds: Differential Flexibility for Induced-Fit Binding

With 5 rotatable bonds, 4-(6-formylpyridin-2-yl)hexanenitrile is significantly more flexible than the rigid analog 4-(6-formylpyridin-2-yl)benzonitrile, which has only 1 rotatable bond. This difference allows the target compound to adopt a broader range of low-energy conformations, a property that can be advantageous when targeting flexible or cryptic binding sites where induced-fit adaptation is required [1][2].

Rotatable Bond Count
Cross-study comparable
5 bonds (Target) vs 1 (Analog), Δ +4
Reported flexibility may support induced-fit binding studies.
Conformational adaptation relevance requires target-specific validation.
Conformational Flexibility Structure-Based Design Induced Fit

Topological Polar Surface Area (TPSA): Balanced Polarity for BBB Penetration vs. Analog

The TPSA of 4-(6-formylpyridin-2-yl)hexanenitrile is 53.8 Ų, placing it below the commonly cited threshold of 60–70 Ų for BBB penetration (class-level inference). In comparison, the analog 4-(6-formylpyridin-2-yl)benzonitrile has a TPSA of 53.8 Ų (identical), but the higher lipophilicity of the target compound (XLogP 1.7 vs. 0.8) creates a more favorable balance for CNS targeting without increasing polarity burden [1][2].

TPSA & CNS MPO Profile
Class-level inference
TPSA 53.8 Ų / XLogP 1.7 (Target); CNS MPO may favor over analog
Combined TPSA/logP profile may support CNS-targeted fragment screening.
Class-level BBB thresholds; in vivo validation required.
Blood-Brain Barrier CNS Drug Design Physicochemical Properties

Targeted Application Scenarios for 4-(6-Formylpyridin-2-yl)hexanenitrile Procurement


Fragment-Based Drug Discovery (FBDD) Targeting FGFR4 Kinase

As demonstrated by the patent literature on aldehyde-pyridine FGFR4 inhibitors, the formyl group in the 6-position is critical for reversible-covalent inhibition. 4-(6-Formylpyridin-2-yl)hexanenitrile serves as a key intermediate or fragment for constructing such inhibitors, offering the requisite aldehyde warhead combined with a nitrile extension that can be further derivatized to optimize potency and selectivity [1].

Synthetic Intermediate for CNS-Penetrant FGFR Inhibitors

The favorable combination of TPSA (53.8 Ų) and XLogP (1.7) positions this compound as a superior starting fragment for designing blood-brain-barrier-permeable kinase inhibitors. The aldehyde handle allows for late-stage functionalization, while the nitrile group can serve as a bioisostere or synthetic anchor, making it ideal for medicinal chemistry campaigns targeting glioblastoma or brain metastases [1][2].

Coordination Chemistry and Metal-Organic Frameworks (MOFs) Research

The bidentate nature of the 6-formylpyridin-2-yl motif, coupled with the flexible alkyl nitrile chain, enables this compound to act as a versatile ligand for transition-metal complexes. The formyl oxygen and pyridine nitrogen can coordinate to metals, while the terminal nitrile provides a secondary binding site, offering greater geometric diversity compared to rigid aromatic analogs [1].

Application
Selection Property
Validation Focus
Fragment-based drug discovery (FBDD)
Aldehyde warhead for reversible-covalent inhibition
Target engagement and selectivity assays
CNS-penetrant kinase inhibitor design
Balanced TPSA/logP profile for BBB permeability
CNS model target engagement and brain distribution
Coordination chemistry & MOF research
Bidentate chelating motif with flexible spacer
Metal complexation and framework geometry
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